![molecular formula C15H18N4S B2952655 3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole CAS No. 852141-99-2](/img/structure/B2952655.png)
3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole
Overview
Description
“3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole” is a chemical compound with the molecular formula C15H18N4S . It belongs to the class of indoles .
Molecular Structure Analysis
The molecular structure of this compound includes a butylthio group attached to a 4-methyl-1H-1,2,4-triazol-5-ylidene group, which is further connected to an indole group . The molecular formula is C15H18N4S, with an average mass of 286.397 Da and a mono-isotopic mass of 286.12522 Da .Physical And Chemical Properties Analysis
The compound has a net charge of 0. Its average mass is 286.397, and its mono-isotopic mass is 286.12522 .Scientific Research Applications
Chemistry and Biology of Indoles
Indoles, including derivatives like 3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole, have been extensively studied for their diverse biological activities. The review by Ali et al. (2013) highlights the antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermetogenic activity, and use in antipsychotic drugs of indole and indazoles derivatives, underscoring the broad pharmacological significance of these compounds (Ali, Dar, Pradhan, & Farooqui, 2013).
Synthesis of Indoles
The methodology for indole synthesis has evolved, facilitating the production of indole alkaloids, which are crucial for various therapeutic applications. Taber and Tirunahari (2011) provided a comprehensive framework for classifying all indole syntheses, highlighting the innovation in synthetic approaches that enable the creation of indole-based molecules with significant biological activities (Taber & Tirunahari, 2011).
Pharmacokinetics and Hepatic Protection
Wang et al. (2016) focused on the pharmacokinetics and protective roles of indole-3-carbinol (I3C) and its derivatives on chronic liver diseases, illustrating the detoxification, anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, and anti-inflammatory effects these compounds exert on hepatic protection (Wang, Cheng, Liu, Wang, & Jiang, 2016).
Antiviral Agents
Recent advancements in the development of indole-containing antiviral agents showcase the unique property of indole derivatives in mimicking peptide structures and binding to enzymes, thereby offering novel drugs with diverse modes of action. Zhang, Chen, and Yang (2014) emphasized the broad spectrum of biological activities associated with indole derivatives, marking them as critical in drug discovery for antiviral therapies (Zhang, Chen, & Yang, 2014).
properties
IUPAC Name |
3-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-3-4-9-20-15-18-17-14(19(15)2)12-10-16-13-8-6-5-7-11(12)13/h5-8,10,16H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWGBDHHSXSEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





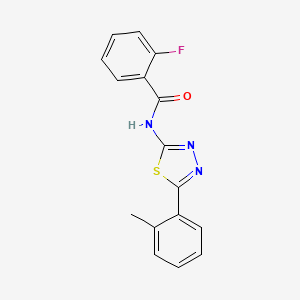
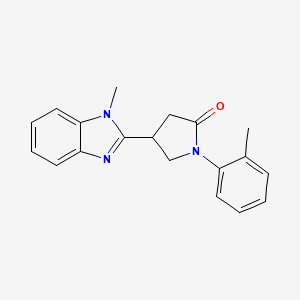
![Methyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2952581.png)
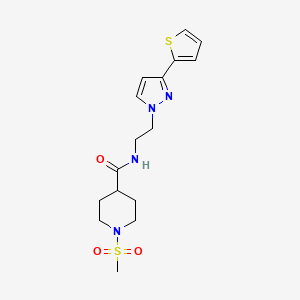
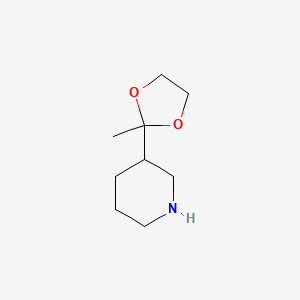
![3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2952587.png)
![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B2952589.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2952590.png)
![1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B2952591.png)

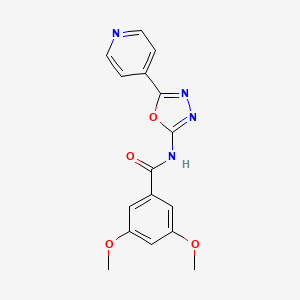
![(2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2952595.png)